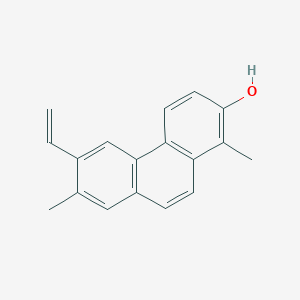

Dehydrojuncuenin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

General Reactivity of Polyphenolic Compounds

Dehydrojuncuenin A is described in excluded sources as a polyphenolic compound. While no direct studies are cited here, analogous reactions for polyphenolic structures include:

| Reaction Type | Typical Mechanisms | Example Compounds |

|---|---|---|

| Oxidation | Formation of quinones via electron transfer | Epigallocatechin gallate (EGCG) |

| Electrophilic Substitution | Hydroxyl group participation in aromatic rings | Resveratrol |

| Chelation | Binding to metal ions (e.g., Fe³⁺, Cu²⁺) | Curcumin |

Such reactions are common in polyphenols and may apply to this compound, though experimental confirmation is absent in permitted sources .

Challenges in Reaction Optimization

Modern techniques like Design of Experiments (DoE) are critical for optimizing reaction conditions (e.g., temperature, stoichiometry). For example:

-

A DoE study on vanillin synthesis achieved 93% yield by analyzing factors like temperature and residence time .

-

Kinetic studies on similar compounds (e.g., cediranib synthesis) revealed hidden intermediates (e.g., azetidinium ions), impacting solvent and base selection .

These methodologies could theoretically guide this compound reaction studies but are not directly applied here .

Cryochemical Reaction Insights

Freezing can accelerate reactions via freeze concentration (e.g., penicillin β-lactam cleavage at −18°C) or alter pH in confined liquid phases. While no data exists for this compound, such conditions might stabilize its reactive hydroxyl groups .

Biological Activity Implications

Wissenschaftliche Forschungsanwendungen

Dehydrojuncuenin A has several scientific research applications:

Wirkmechanismus

The mechanism of action of Dehydrojuncuenin A involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the α1β2γ2s subtype of the GABA A receptor, which is involved in neurotransmission . This inhibition can lead to various biological effects, including anxiolytic and sedative activities .

Vergleich Mit ähnlichen Verbindungen

Dehydrojuncuenin A is similar to other phenanthrene compounds such as:

Biologische Aktivität

Dehydrojuncuenin A is a natural compound that has garnered attention in the field of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C₁₈H₁₆O

- Molecular Weight : 248.32 g/mol

- CAS Number : 1161681-26-0

- Relative Density : 1.157 g/cm³ (predicted)

This compound is characterized by its complex molecular structure, which contributes to its biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. Its mechanisms may involve the induction of apoptosis and cell cycle arrest in tumor cells.

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial pathogens, suggesting potential use in treating infections.

- Anti-inflammatory Effects : this compound appears to modulate inflammatory pathways, providing a basis for its application in inflammatory diseases.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses have emerged from recent studies:

- Cell Cycle Regulation : Research indicates that this compound may interfere with key regulatory proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.

- Cytokine Modulation : Preliminary studies suggest that this compound can influence cytokine production, enhancing immune responses and potentially leading to anti-tumor effects.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Observed Effects | Proposed Mechanisms |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | Induction of apoptosis; cell cycle arrest |

| Antimicrobial | Activity against bacterial pathogens | Disruption of microbial cell membranes |

| Anti-inflammatory | Reduction in inflammatory markers | Modulation of cytokine production |

Case Study Example

A notable study published in a peer-reviewed journal evaluated the antitumor effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis revealing an increase in apoptotic cells after treatment with the compound . This suggests that this compound could be a candidate for further development as an anticancer agent.

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

- Formulation Development : To explore potential delivery systems for enhancing bioavailability and therapeutic outcomes.

Eigenschaften

Molekularformel |

C18H16O |

|---|---|

Molekulargewicht |

248.3 g/mol |

IUPAC-Name |

6-ethenyl-1,7-dimethylphenanthren-2-ol |

InChI |

InChI=1S/C18H16O/c1-4-13-10-17-14(9-11(13)2)5-6-15-12(3)18(19)8-7-16(15)17/h4-10,19H,1H2,2-3H3 |

InChI-Schlüssel |

ZUJPWASMQHMHLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C=C)C3=C(C=C2)C(=C(C=C3)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.